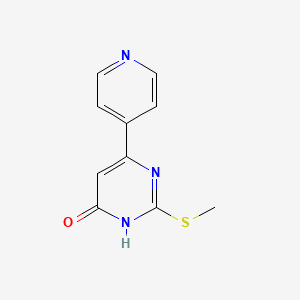
2-(methylthio)-6-(pyridin-4-yl)pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylsulfanyl-6-pyridin-4-yl-1H-pyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring substituted with a methylsulfanyl group at the 2-position and a pyridin-4-yl group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylthio)-6-(pyridin-4-yl)pyrimidin-4(3H)-one typically involves the condensation of appropriate pyrimidine and pyridine derivatives. One common method involves the reaction of 2-chloropyrimidine with 4-pyridylboronic acid under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
2-Methylsulfanyl-6-pyridin-4-yl-1H-pyrimidin-4-one undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The methylsulfanyl group can be substituted with nucleophiles such as amines or hydrazines .
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like morpholine or hydrazine can replace the methylsulfanyl group under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize the methylsulfanyl group to a sulfoxide or sulfone.
Reduction: Reducing agents like sodium borohydride can reduce the pyridine ring to a piperidine ring.
Major Products
The major products of these reactions include 2-morpholino-6-pyridin-4-yl-1H-pyrimidin-4-one and 2-hydrazino-6-pyridin-4-yl-1H-pyrimidin-4-one .
科学的研究の応用
2-Methylsulfanyl-6-pyridin-4-yl-1H-pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
作用機序
The mechanism of action of 2-(methylthio)-6-(pyridin-4-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit topoisomerase I by stabilizing the enzyme-DNA complex, thereby preventing DNA replication and leading to cell death in cancer cells . The compound may also interact with other proteins and pathways, depending on its specific structure and functional groups.
類似化合物との比較
Similar Compounds
2-Methylsulfanyl-6-polyfluoroalkyl-pyrimidin-4-ones: These compounds have similar structures but with polyfluoroalkyl groups, which can alter their chemical and biological properties.
2-Methylsulfanyl-pyrimidine-4,6-diol: This compound has hydroxyl groups instead of the pyridin-4-yl group, leading to different reactivity and applications.
Uniqueness
2-Methylsulfanyl-6-pyridin-4-yl-1H-pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the methylsulfanyl and pyridin-4-yl groups allows for diverse chemical modifications and interactions with biological targets.
特性
CAS番号 |
55361-63-2 |
|---|---|
分子式 |
C10H9N3OS |
分子量 |
219.27 g/mol |
IUPAC名 |
2-methylsulfanyl-4-pyridin-4-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H9N3OS/c1-15-10-12-8(6-9(14)13-10)7-2-4-11-5-3-7/h2-6H,1H3,(H,12,13,14) |
InChIキー |
ANADKBNDHAQFAM-UHFFFAOYSA-N |
SMILES |
CSC1=NC(=CC(=O)N1)C2=CC=NC=C2 |
正規SMILES |
CSC1=NC(=CC(=O)N1)C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















